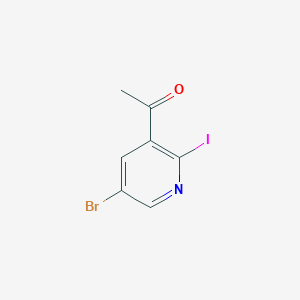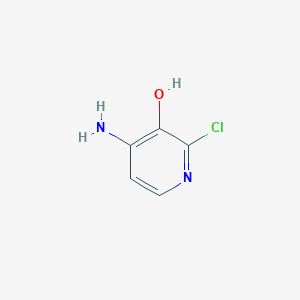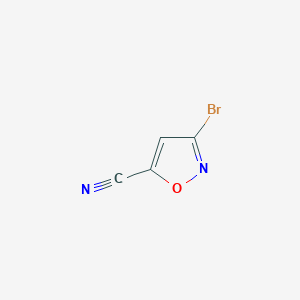
1-(5-broMo-2-iodopyridin-3-yl)ethanone
Descripción general
Descripción
1-(5-broMo-2-iodopyridin-3-yl)ethanone, also known as 1-Bromo-2-iodopyridine-3-ethanone, is a brominated organic compound that has been widely studied for its potential applications in a variety of scientific fields. It is a colorless, crystalline solid with a faint odor and a melting point of 112 °C. 1-Bromo-2-iodopyridine-3-ethanone has been used in a wide range of research areas, including medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities of Heterocyclic Derivatives
Compounds similar to 1-(5-bromo-2-iodopyridin-3-yl)ethanone have been utilized in the synthesis of a wide range of heterocyclic derivatives with significant biological activities. For example, Abdel‐Aziz et al. (2011) synthesized new thiazolo[3,2-a]-benzimidazole derivatives showing potent immunosuppressive and immunostimulatory activities, along with significant cytotoxicity against various cancer cell lines, highlighting the potential of these compounds in developing new therapeutics (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Role in One-Pot Synthesis Techniques
The versatility of compounds like 1-(5-bromo-2-iodopyridin-3-yl)ethanone is further exemplified in one-pot synthesis techniques. Dubey et al. (2008) demonstrated a one-pot synthesis of quinoxaline derivatives using molecular iodine, showcasing an efficient approach to constructing complex molecules for potential pharmaceutical applications (Dubey, Prasada Reddy, & Srinivas, 2008).
Applications in Pyridylcarbene Formation
The thermal decomposition of bromo-methyl-triazolo-pyridine compounds has been studied for the formation of pyridylcarbene intermediates, which are useful in the synthesis of various brominated pyridine derivatives. This process illustrates the compound's role in generating structurally diverse molecules with potential chemical and biological relevance (Abarca, Ballesteros, & Blanco, 2006).
Synthesis of Halogenated Aniline Derivatives
Mmonwa and Mphahlele (2016) explored the use of halogenated aniline derivatives for the synthesis of nitrogen-containing heterocycles, demonstrating the critical role of bromo-iodo-substituted compounds in developing novel therapeutic agents. This study underscores the importance of such compounds in medicinal chemistry, particularly in the design and synthesis of molecules with enhanced pharmacological profiles (Mmonwa & Mphahlele, 2016).
Propiedades
IUPAC Name |
1-(5-bromo-2-iodopyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSKGBURSYTUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-broMo-2-iodopyridin-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)

![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)

![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)




